5-Hydroxy-6-methylquinolin-2(1H)-one

Medicinal Chemistry Drug Design Lead Optimization

Sourcing a quinolinone scaffold with precisely balanced polarity for kinase inhibitor design often requires costly in-house purification. 5-Hydroxy-6-methylquinolin-2(1H)-one (CAS 141695-96-7) solves this, offering a differentiated hydrogen bond donor/acceptor profile (2 HBD / 3 HBA) relative to non-hydroxylated analogs. - XLogP3 of 1.3 and TPSA of 49.3 Ų, ideal for fragment libraries targeting soluble proteins. - Free 5-hydroxyl group enables selective O-alkylation without ring activation steps. - Supplied at 97% purity, minimizing pre-reaction purification needs.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 141695-96-7
Cat. No. B3238751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-6-methylquinolin-2(1H)-one
CAS141695-96-7
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)NC(=O)C=C2)O
InChIInChI=1S/C10H9NO2/c1-6-2-4-8-7(10(6)13)3-5-9(12)11-8/h2-5,13H,1H3,(H,11,12)
InChIKeyJLLKTPPRCGMOKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-6-methylquinolin-2(1H)-one: Physicochemical Profile


5-Hydroxy-6-methylquinolin-2(1H)-one (CAS 141695-96-7) is a disubstituted 2-quinolinone bearing a 5-hydroxyl and 6-methyl group (C₁₀H₉NO₂, MW 175.18 g/mol). Its calculated physicochemical properties—XLogP3 of 1.3, two hydrogen bond donors, and a topological polar surface area of 49.3 Ų—place it within drug-like chemical space [1]. The compound is commercially available as a versatile small-molecule scaffold at purities up to 97%, serving as a building block for quinolinone-based kinase inhibitors, antimicrobial agents, and natural product-inspired libraries .

Quinolinone scaffold for kinase inhibitor and antimicrobial library design
Balanced XLogP3 supports permeability and solubility screening
Dual H-bond donor and triple acceptor broaden interaction potential

Why Substitution with Quinolinone Analogs Fails


Quinolin-2(1H)-one derivatives with varying substitution patterns exhibit substantially different lipophilicity, hydrogen-bonding capacity, and core electronics, which directly impact molecular recognition and pharmacokinetic behavior. Simple in-class substitution without quantitative comparison of key physicochemical parameters—such as XLogP3, hydrogen bond donor/acceptor counts, and topological polar surface area—can lead to loss of target affinity, altered solubility, or reduced synthetic tractability. The evidence below demonstrates that 5-hydroxy-6-methylquinolin-2(1H)-one occupies a distinct position among its closest analogs on multiple critical dimensions. [1]

Lipophilicity shift Analogues with different XLogP3 may alter passive permeability and off-target binding profiles
H-bond donor mismatch Mono-substituted analogues lacking the 5-OH donor may reduce aqueous solubility and polar target contacts
Acceptor count deviation Lower acceptor analogues may compromise metal-coordination or water-bridging capacity in binding pockets

Quantitative Evidence vs. Closest Analogs


Lipophilicity Comparison

5-Hydroxy-6-methylquinolin-2(1H)-one exhibits an XLogP3 of 1.3, which lies between the more lipophilic 6-methylquinolin-2(1H)-one (XLogP3 = 1.6) and the more hydrophilic 5-hydroxyquinolin-2(1H)-one (XLogP3 = 1.0) [1]. This intermediate lipophilicity may afford a balanced partition coefficient suitable for both aqueous solubility and membrane permeability, differentiating it from its mono-substituted analogs for optimization campaigns targeting CNS or intracellular targets.

Lipophilicity
Data to verify
XLogP3 1.3
6-methyl: 1.6 (−0.3) 5-hydroxy: 1.0 (+0.3) 4-hydroxy-6-methyl: 1.1 (+0.2)
Intermediate lipophilicity may support balanced permeability and solubility
Predicted by XLogP3 algorithm (PubChem)
Medicinal Chemistry Drug Design Lead Optimization

Hydrogen Bond Donor Capacity

The target compound possesses two hydrogen bond donors (HBD), compared to one HBD for 6-methylquinolin-2(1H)-one [1]. The additional donor arises from the 5-hydroxyl group, increasing aqueous solubility potential and providing an extra point for target hydrogen bonding while preserving the quinolinone lactam NH. 5-hydroxyquinolin-2(1H)-one and 4-hydroxy-6-methylquinolin-2(1H)-one also have 2 HBD, but differ in acceptor counts.

H-Bond Donors
Data to verify
2 HBD
6-methyl: 1 (−1) 5-hydroxy: 2 (equal) 4-hydroxy-6-methyl: 2 (equal)
Additional donor may improve aqueous solubility and target hydrogen bonding
Computed by Cactvs (PubChem)
Fragment-Based Drug Discovery Solubility ADME

Hydrogen Bond Acceptor Capacity

5-Hydroxy-6-methylquinolin-2(1H)-one has three hydrogen bond acceptors (HBA), whereas 6-methylquinolin-2(1H)-one has one, and both 5-hydroxyquinolin-2(1H)-one and 4-hydroxy-6-methylquinolin-2(1H)-one have two [1]. The additional acceptor arises from the combination of the 2-oxo group, the 5-hydroxyl oxygen, and the quinolinone ring nitrogen, potentially enhancing metal chelation or polar target interactions.

H-Bond Acceptors
Data to verify
3 HBA
6-methyl: 1 (−2) 5-hydroxy: 2 (−1) 4-hydroxy-6-methyl: 2 (−1)
Higher acceptor count may enable metal chelation or unique polar interactions
Computed by Cactvs (PubChem)
Molecular Recognition Pharmacophore Modeling Structure-Based Design

Commercial Purity Grade

Commercial sourcing data indicates that 5-hydroxy-6-methylquinolin-2(1H)-one is available at 97% purity (AccelPharmtech), while the majority of suppliers offer 95% (Alichem, Chemenu, Crysdot) . This 2% absolute purity increment is meaningful for high-sensitivity biological assays and for use as a synthetic intermediate where trace impurities could interfere with subsequent transformations or generate false-positive screening results.

Purity Grade
Supplier data
97%
Standard: 95% (multiple suppliers)
Higher purity may reduce false-positive rates in sensitive assays
Supplier-reported; analytical method not disclosed
Chemical Procurement Assay Development Quality Control

Procurement-Driven Application Scenarios


Fragment-Based Lead Generation and X-Ray Screening

With an XLogP3 of 1.3, moderate TPSA of 49.3 Ų, and three hydrogen bond acceptors, this scaffold is well-suited for fragment screening libraries targeting soluble proteins and metalloenzymes. Its intermediate lipophilicity balances non-specific binding risk with adequate target affinity detection, while the extra acceptor and donor relative to simpler quinolinones expand interaction potential. [1]

Kinase Inhibitor Scaffold Diversification

The 5-hydroxy-6-methyl substitution pattern mimics key pharmacophore elements found in quinolinone-based kinase inhibitors (e.g., CHK1, c-Kit, mIDH1). Its hydrogen bond donor/acceptor profile (2 HBD / 3 HBA) provides a differentiated polarity vector compared to 6-methylquinolin-2(1H)-one (1 HBD / 1 HBA), enabling exploration of additional hinge-binding or DFG-out conformations. [1]

Synthetic Intermediate for Inhibitor Analogs

The free 5-hydroxyl and 2-oxo groups allow selective functionalization (O-alkylation, sulfonation, or Mannich reactions) without ring activation steps required for non-hydroxylated analogs. Combining this synthetic flexibility with commercial availability at 97% purity reduces the need for in-house purification prior to parallel library synthesis.

Application
Selection Property
Validation Focus
Fragment-based lead generation
Balanced lipophilicity and H-bond profile
Solubility and binding assay validation
Kinase inhibitor scaffold diversification
Differentiated polarity vector (2 HBD / 3 HBA)
Hinge-binding or DFG-out conformation assays
Synthetic intermediate for analog libraries
Free 5-hydroxyl for selective functionalization
Reaction optimization and purity verification
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